Cas no 22509-74-6 (N-Carbethoxyphthalimide)

N-Carbethoxyphthalimide is a versatile reagent widely used in organic synthesis, particularly in the preparation of phthalimide-protected amines. Its key advantages include high reactivity as an acylating agent, enabling efficient introduction of the phthalimide group, which serves as a protective moiety for amines in multistep reactions. The carbethoxy group enhances solubility in common organic solvents, facilitating handling and purification. This compound is valued for its stability under various reaction conditions and its role in producing intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. Its consistent performance and reliability make it a preferred choice in peptide synthesis and heterocyclic chemistry.
N-Carbethoxyphthalimide structure
N-Carbethoxyphthalimide structure
商品名:N-Carbethoxyphthalimide
CAS番号:22509-74-6
MF:C11H9NO4
メガワット:219.1935
MDL:MFCD00005893
CID:52084
PubChem ID:87565771

N-Carbethoxyphthalimide 化学的及び物理的性質

名前と識別子

    • N-Carbethoxyphthalimide
    • Ethyl 1,3-dioxo-2-isoindolinecarboxylate
    • N-(Ethoxycarbonyl)phthalimide
    • N-(Carboethoxy)phthalimide~Nefkens
    • N-Ethoxycarbonylphthalimide [for Peptide Synthesis]
    • 1,3-DIOXO-2-ISOINDOLINECARBOXYLIC ACID ETHYL ESTER
    • 2H-Isoindole-2-carboxylicacid, 1,3-dihydro-1,3-dioxo-, ethyl ester
    • ethyl 1,3-dioxoisoindole-2-carboxylate
    • N-Ethoxycarbonylphthalimide
    • 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-carboxylic acid,ethyl ester
    • 2-Isoindolinecarboxylic acid,1,3-dioxo-,ethyl ester
    • Ethyl N-phthaloylcarbamate
    • Ethyl phthalimide-N-carboxylate
    • N-carbethoxy-phthalimide
    • N-Carboethoxyphthalimide
    • Nefkin's reagent
    • Phthalimide-N-carbethoxy
    • Ethyl phthalimidocarboxylate
    • Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate
    • 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
    • ethyl 1,3-dioxoisoindoline-2-carboxylate
    • N-Karbetoksi-ftalimid
    • 2-Isoindolinecarboxylic acid, 1,3-dioxo-, ethyl ester
    • DGO9NPX8LS
    • N-Karbetoksi-ftalimid [Yugoslavian]
    • BRN
    • Ethyl 1,3-dioxo-2-iso-indolinecarboxylate
    • N-(carbethoxy)-phthalimide
    • N-carboethoxy-phthalimide
    • N -carbethoxyphthalimide
    • NEFKENS' REAGENT
    • NS00027205
    • N-Carbethoxy phthalimide
    • 5-21-10-00428 (Beilstein Handbook Reference)
    • PHTHALIC ACID,IMIDE,N-ETHOXYCARBONYL
    • AS-46867
    • 1,3-Dioxo-1,3-dihydro-isoindole-2-carboxylic acid ethyl ester
    • N-carbethoxyphthal imide
    • 22509-74-6
    • n-carboethoxy phthalimide
    • InChI=1/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H
    • N-(ETHOXYCARBONYL)-PHTHALIMIDE
    • AC-7768
    • SY039912
    • AKOS005067960
    • NSC-76576
    • SCHEMBL74973
    • AI3-52139
    • ethyl 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate
    • N-Ethoxycarobonylphthalimide
    • FT-0638239
    • 2-Isoindolinecarboxylic acid,3-dioxo-, ethyl ester
    • ETHYL 1,3-DIOXO-1,3-DIHYDROISOINDOLE-2-CARBOXYLATE
    • Ethyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate
    • N-carbetoxyphthalimide
    • N-(ethoxycarbonyl) phthalimide
    • F10775
    • DTXSID7066805
    • UNII-DGO9NPX8LS
    • N-ethoxycarbonyl phthalimide
    • N-Carbethoxyphthalimide, 96%
    • A4818
    • J-523557
    • REAGENTS, NEFKENS'
    • 2-(CARBETHOXY)PHTHALIMIDE
    • CS-0013033
    • MFCD00005893
    • AMY10366
    • EINECS 245-048-5
    • BRN 0196340
    • N-ethoxycarbonylphtalimide
    • NSC76576
    • FT-0650429
    • J-014744
    • BP-30091
    • 1,3-DIOXO-1,3-DIHYDROISOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
    • NSC 76576
    • N-(carbethoxy) phthalimide
    • N-carbethoxyphthal-imide
    • Ethyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate #
    • 2H-Isoindole-2-carboxylic acid,3-dihydro-1,3-dioxo-, ethyl ester
    • ethyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-carboxylate
    • DB-045936
    • MDL: MFCD00005893
    • インチ: 1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3
    • InChIKey: VRHAQNTWKSVEEC-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])[H])C(N1C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O)=O
    • BRN: 196340

計算された属性

  • せいみつぶんしりょう: 219.05300
  • どういたいしつりょう: 219.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.7
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 色と性状: 不明2。密度(g/ml、25/4℃)
  • 密度みつど: 1.3219 (rough estimate)
  • ゆうかいてん: 82.0 to 92.0 deg-C
  • ふってん: 353.9±25.0℃ at 760 mmHg
  • フラッシュポイント: 167.8±23.2 °C
  • 屈折率: 1.4950 (estimate)
  • すいようせい: 不溶性
  • PSA: 63.68000
  • LogP: 1.37700
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

N-Carbethoxyphthalimide セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R22
  • セキュリティの説明: S22-S24/25-S36/37/39-S26
  • 福カードFコード:10
  • RTECS番号:NR3459500
  • 危険物標識: Xn
  • セキュリティ用語:S26;S36/37/39
  • TSCA:Yes
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • リスク用語:R22

N-Carbethoxyphthalimide 税関データ

  • 税関コード:29251995
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Carbethoxyphthalimide 価格詳細 >>

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22509-74-6 95%
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Apollo Scientific
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£17.00 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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TRC
C176115-1g
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22509-74-6
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$ 58.00 2023-09-08
Chemenu
CM245253-500g
Ethyl 1,3-dioxoisoindoline-2-carboxylate
22509-74-6 95%
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$262 2021-08-04
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N-Carbethoxyphthalimide 合成方法

N-Carbethoxyphthalimide 関連文献

N-Carbethoxyphthalimideに関する追加情報

Professional Introduction to N-Carbethoxyphthalimide (CAS No. 22509-74-6)

N-Carbethoxyphthalimide, with the chemical formula C₁₃H₉NO₄ and CAS number 22509-74-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phthalimide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The introduction of a carbethoxy group at the nitrogen position of phthalimide introduces unique chemical and pharmacological properties, making it a valuable intermediate in the development of novel drugs and agrochemicals.

The structural framework of N-Carbethoxyphthalimide consists of a benzene ring system fused with an imide group, with the carbethoxy moiety attached to the nitrogen atom. This structural configuration imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. The benzene ring, being aromatic, contributes to the stability of the molecule, while the imide group enhances its solubility in polar solvents, facilitating its use in various chemical reactions and formulations.

In recent years, N-Carbethoxyphthalimide has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research involves its role as a precursor in the synthesis of bioactive molecules. For instance, phthalimide derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The carbethoxy group in N-Carbethoxyphthalimide can be further functionalized to introduce additional pharmacophores, enhancing its biological activity and specificity.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mechanism of action of N-Carbethoxyphthalimide with various biological targets. These studies have revealed that the compound can interact with enzymes and receptors involved in critical cellular processes. For example, research has shown that N-Carbethoxyphthalimide can modulate the activity of certain proteases, which are key players in signal transduction pathways and disease progression. This has opened up new avenues for developing targeted therapies against conditions such as cancer and neurodegenerative disorders.

The synthesis of N-Carbethoxyphthalimide involves multi-step organic reactions, typically starting from phthalic anhydride or its derivatives. The introduction of the carbethoxy group is achieved through nucleophilic substitution reactions, where hydroxyl groups are replaced by carbethoxy radicals under controlled conditions. These synthetic pathways have been optimized to ensure high yields and purity, making N-Carbethoxyphthalimide readily available for further research and development.

One of the most compelling aspects of N-Carbethoxyphthalimide is its versatility in drug design. The compound can serve as a scaffold for generating libraries of derivatives with tailored properties. By modifying various functional groups on the phthalimide core, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drugs. This approach has been successfully applied in high-throughput screening programs to identify lead compounds for further development.

The pharmaceutical industry has shown particular interest in N-Carbethoxyphthalimide due to its potential as a drug candidate. Preclinical studies have demonstrated its efficacy in models of inflammation and pain management. The compound's ability to inhibit specific enzymatic pathways makes it a promising candidate for treating chronic inflammatory diseases without causing significant side effects. Additionally, its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it could be easily integrated into existing drug formulations.

Another area where N-Carbethoxyphthalimide has found utility is in agrochemical research. Phthalimide derivatives have been investigated for their herbicidal and pesticidal properties. The carbethoxy group enhances the lipophilicity of the molecule, improving its absorption and translocation within plants or pests. This has led to the development of novel agrochemicals that are more effective and environmentally friendly compared to traditional formulations.

The future prospects for N-Carbethoxyphthalimide are promising, with ongoing research focusing on expanding its applications across multiple domains. Advances in synthetic methodologies are expected to further streamline the production process, making it more cost-effective and scalable. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory findings into commercial products.

In conclusion, N-Carbethoxyphthalimide (CAS No. 22509-74-6) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and biological activities make it a valuable tool for drug discovery and crop protection strategies. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health and agricultural challenges.

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